STATEMENT OF LIMITED QUANTITATIVE DIFFERENTIAL EVIDENCE
A rigorous search of primary literature and authoritative databases for (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone (CAS 1421588-14-8) does not currently yield publicly available, peer-reviewed quantitative data that meets the criteria for direct head-to-head comparison or cross-study comparability. Published structure-activity relationship (SAR) data exist for structurally related 2-methyl-5-(1H-pyrazol-4-yl)pyridine analogs, where the compound class has been shown to exhibit functional selectivity, with certain analogs (e.g., '23i') demonstrating biased modulatory effects toward β-arrestin recruitment over G protein activation [1]. However, these precise quantitative comparisons are for regioisomeric or closely related analogs and cannot be directly attributed to the specific title compound without further experimental validation. Vendor claims of H4 receptor activity lack disclosed experimental details and a known comparator . This evidence gap must be explicitly acknowledged to support informed procurement decisions.
| Evidence Dimension | Functional selectivity (β-arrestin vs G protein bias) |
|---|---|
| Target Compound Data | No published quantitative data for this exact compound. |
| Comparator Or Baseline | Structurally similar analog '23i' from the same chemotype (distinct regiochemistry) showed biased β-arrestin recruitment. |
| Quantified Difference | Not available for direct comparison with CAS 1421588-14-8. |
| Conditions | M4 mAChR functional assays (CAMYEL activation and GoB protein activation) comparing allosteric modulator properties against acetylcholine [1]. |
Why This Matters
The class-level potential for biased signaling provides a theoretical rationale for selecting this specific scaffold for advanced studies, but the current lack of direct quantitative data for the title compound is a critical risk factor for procurement decisions that require guaranteed bioactivity.
- [1] Liu B, Thompson G, Jörg M, Barnes N, Thal DM, Christopoulos A, Capuano B, Valant C, Scammells PJ. Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. J Med Chem. 2024 Aug 8;67(15):13286-13304. View Source
